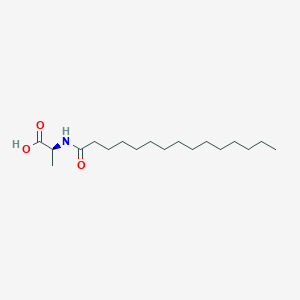
1-Isoquinolinylphenylmethanoneoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isoquinolinylphenylmethanoneoxime is a chemical compound with the molecular formula C16H12N2O It is known for its unique structure, which consists of an isoquinoline ring fused to a phenylmethanone oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isoquinolinylphenylmethanoneoxime can be synthesized through several methods. One common approach involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then heated with phosphorus pentoxide to yield the desired compound . Another method involves the use of grindstone chemistry, where carbonyl compounds are converted into oximes by grinding the reactants at room temperature in the presence of bismuth oxide (Bi2O3) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solvent-free and environmentally friendly methods is preferred to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isoquinolinylphenylmethanoneoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as peracetic acid.
Reduction: Mild reduction with tin and hydrochloric acid yields tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Peracetic acid, hydrogen peroxide.
Reduction: Tin and hydrochloric acid, hydrogen with platinum catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Applications De Recherche Scientifique
1-Isoquinolinylphenylmethanoneoxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Medicine: Explored for its anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1-Isoquinolinylphenylmethanoneoxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Isoquinoline: A parent compound with a similar structure but lacking the phenylmethanone oxime group.
Quinoline: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness: 1-Isoquinolinylphenylmethanoneoxime is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H14N2O |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(NE)-N-[(1-isoquinolin-1-ylcyclohexa-2,4-dien-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C16H14N2O/c19-18-12-16(9-4-1-5-10-16)15-14-7-3-2-6-13(14)8-11-17-15/h1-9,11-12,19H,10H2/b18-12+ |
Clé InChI |
JZBXIZFZADYXNF-LDADJPATSA-N |
SMILES isomérique |
C1C=CC=CC1(/C=N/O)C2=NC=CC3=CC=CC=C32 |
SMILES canonique |
C1C=CC=CC1(C=NO)C2=NC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


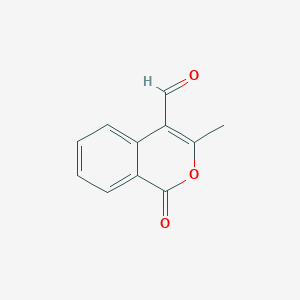
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
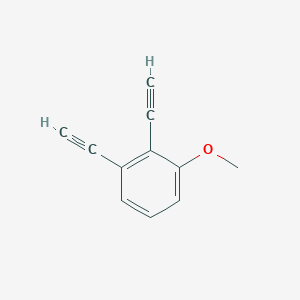
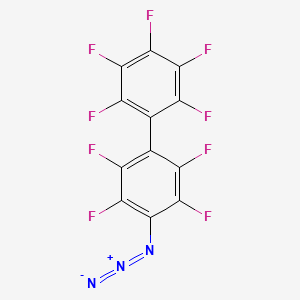
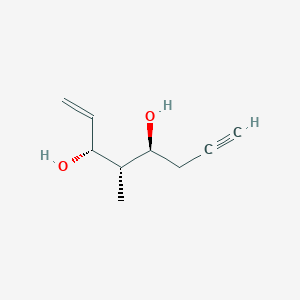
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
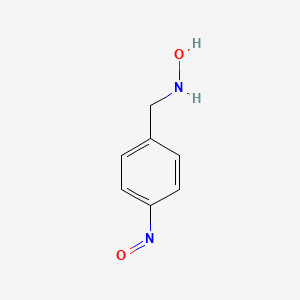

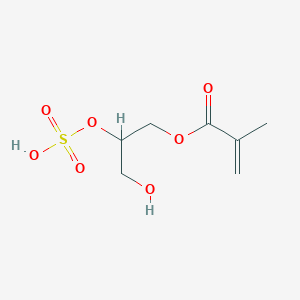
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
